Dual Mechanism: PI3Kα Inhibition and Mutant p110α Degradation
Inavolisib uniquely induces the selective, proteasome-dependent degradation of mutant p110α protein, a mechanism not shared by alpelisib or other PI3Kα inhibitors [1][2]. In preclinical models, this degradation leads to a sustained reduction of PI3K pathway biomarkers (pAkt, pPRAS40), greater inhibition of cell proliferation, and increased apoptosis in human PIK3CA mutant breast cancer cell lines compared to non-degrading inhibitors like alpelisib [3].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Selective degradation of mutant p110α protein (HER2-dependent, proteasome-mediated) |
| Comparator Or Baseline | Alpelisib (no degradation of mutant p110α protein) |
| Quantified Difference | Qualitative difference in mechanism; leads to greater inhibition of PI3K pathway biomarkers and increased apoptosis in PIK3CA mutant cell lines compared to alpelisib. |
| Conditions | In vitro cell-based assays in PIK3CA mutant breast cancer cell lines |
Why This Matters
The degradation mechanism provides a more durable pathway blockade, potentially improving efficacy and widening the therapeutic window compared to pure inhibitors.
- [1] Song KW, Edgar KA, Hanan EJ, et al. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Cancer Discov. 2021;12(1):204-219. View Source
- [2] Edgar K, Hong R, Song K, et al. Abstract P3-11-23: GDC-0077 is a selective PI3K alpha inhibitor with robust efficacy in PIK3CA mutant hormone-positive breast cancer models. Cancer Res. 2020;80(4 Suppl):Abstract nr P3-11-23. View Source
- [3] Edgar K, Hong R, Song K, et al. Abstract P3-11-23: GDC-0077 is a selective PI3K alpha inhibitor with robust efficacy in PIK3CA mutant hormone-positive breast cancer models. Cancer Res. 2020;80(4 Suppl):Abstract nr P3-11-23. View Source
